molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Cat. No. B073248
CAS RN: 1591-37-3
M. Wt: 148.16 g/mol
InChI Key: LBVLXRZXEOPYDW-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A solution of 2-methoxy-6-nitrobenzonitrile (1.01 g, 5.69 mmol), cyclohexene (2.84 g, 3.51 mL, 34.58 mmol) and 10% Pd/C (0.58 g) in EtOH (25 mL) was refluxed for 1.5 h. The mixture was cooled to room temperature, filtered and evaporated, to afford the title compound 0.83 g (98%). The crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.17 (t, J=8.0 Hz, 1H), 6.31-6.35 (m, 1H), 6.17-6.21 (m, 1H), 5.97 (broad s, 2H), 3.76 (s, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:4]=1[C:5]#[N:6].C1CCCCC=1>CCO.[Pd]>[NH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]#[N:6]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
3.51 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.